2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2098131-49-6
VCID: VC3160985
InChI: InChI=1S/C12H12N2O2S/c15-12(16)7-14-10(8-3-4-8)6-9(13-14)11-2-1-5-17-11/h1-2,5-6,8H,3-4,7H2,(H,15,16)
SMILES: C1CC1C2=CC(=NN2CC(=O)O)C3=CC=CS3
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3 g/mol

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

CAS No.: 2098131-49-6

Cat. No.: VC3160985

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3 g/mol

* For research use only. Not for human or veterinary use.

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid - 2098131-49-6

Specification

CAS No. 2098131-49-6
Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
IUPAC Name 2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)acetic acid
Standard InChI InChI=1S/C12H12N2O2S/c15-12(16)7-14-10(8-3-4-8)6-9(13-14)11-2-1-5-17-11/h1-2,5-6,8H,3-4,7H2,(H,15,16)
Standard InChI Key OYPXQGPPKVBXMR-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NN2CC(=O)O)C3=CC=CS3
Canonical SMILES C1CC1C2=CC(=NN2CC(=O)O)C3=CC=CS3

Introduction

Structural Characteristics and Properties

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid features several key structural components that contribute to its chemical identity and potential biological activity. The central pyrazole ring serves as the core heterocyclic structure, with a cyclopropyl group at the 5-position and a thiophene moiety at the 3-position. The acetic acid functional group is attached to the nitrogen atom at the 1-position of the pyrazole ring, providing the carboxylic acid functionality that characterizes this compound.

The structural arrangement of this molecule can be better understood by comparing it with the closely related compound 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile, which shares the same core structure but contains a nitrile group instead of the carboxylic acid . This structural similarity provides valuable insights into the compound's potential properties and reactivity patterns.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, contributes to the compound's electronic properties and potential interactions with biological targets . The cyclopropyl group, a three-membered ring structure, adds three-dimensional complexity to the molecule and may influence its lipophilicity and binding characteristics with potential biological receptors.

Molecular Properties

The compound exhibits specific molecular properties that define its chemical behavior:

PropertyValueNotes
Molecular FormulaC₁₃H₁₂N₂O₂SInferred from structure
Molecular Weight220.29 g/molApproximate value based on chemical composition
Structural FeaturesPyrazole ring, cyclopropyl group, thiophene moiety, acetic acid groupKey components that define the molecule
Functional GroupsCarboxylic acidCapable of hydrogen bonding and salt formation
Heterocyclic ComponentsPyrazole, ThiopheneContribute to electronic properties and potential bioactivity

Structural Comparison with Related Compounds

Comparing 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid with structurally related compounds provides valuable insights into structure-property relationships and potential applications.

Comparative Analysis of Related Compounds

CompoundStructural DifferencesPotential Functional Implications
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acidReference compoundCarboxylic acid functionality offers hydrogen bonding capacity and potential for derivatization
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrileNitrile group instead of carboxylic acidDifferent polarity, hydrogen bonding capacity, and reactivity profile
2-(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetic acidDifferent position of cyclopropyl group; methyl instead of thiopheneAltered electronic properties and potential biological target interactions
N-(3-Cyclopropyl-1h-Pyrazol-5-Yl)-2-[4-(Thiophen-2-Yl)phenyl]acetamideAmide linkage; different arrangement of cyclopropyl and thiophene groupsDifferent pharmacokinetic properties and potential biological activities
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramideTrifluoromethyl group instead of thiophene; different positioning of functional groupsAltered lipophilicity and potential binding affinity to biological targets

The structural variations observed in these related compounds can significantly impact their physicochemical properties, including solubility, lipophilicity, stability, and biological activity profiles. For instance, the replacement of the carboxylic acid group with a nitrile group, as seen in 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile, would likely result in decreased hydrogen bonding capacity and acidity while potentially improving membrane permeability .

Research and Development Considerations

The further development of 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid for potential applications would require comprehensive research across several domains.

Synthetic Optimization

Developing efficient, scalable, and cost-effective synthetic routes would be essential for enabling further research and potential commercial applications. This would involve:

Comprehensive Characterization

Thorough physicochemical characterization would be necessary to fully understand the compound's properties:

  • Detailed spectroscopic analysis (NMR, MS, IR, UV-Vis)

  • X-ray crystallography to confirm three-dimensional structure

  • Solubility profiling in various solvents and physiologically relevant media

  • Stability studies under different conditions (pH, temperature, light)

  • Determination of pKa and other physicochemical parameters

Biological Evaluation

Comprehensive biological screening would be required to identify and validate potential applications:

  • In vitro assays against various targets (enzymes, receptors, etc.)

  • Cell-based assays to assess cellular uptake and activity

  • Selectivity profiling to identify potential off-target effects

  • Preliminary pharmacokinetic studies to assess ADME properties

  • Initial toxicity screening to identify potential safety concerns

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator